Fmoc-2,5-difluoro-L-homophenylalanine

Description

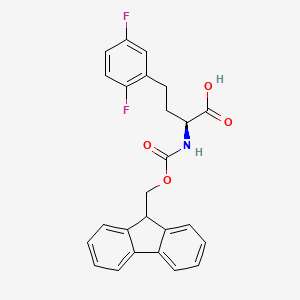

Fmoc-2,5-difluoro-L-homophenylalanine, with the CAS number 1260616-15-6, is a derivative of the amino acid phenylalanine. It is characterized by the presence of two fluorine atoms on the phenyl ring at positions 2 and 5, an extended side chain by one methylene (B1212753) group (making it a homophenylalanine), and the attachment of a fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group. This combination of features makes it a valuable building block for solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of custom peptide chains. nbinno.com

The introduction of fluorine into amino acids has profound effects on their chemical and physical properties, which can be harnessed for various applications in chemical biology and medicinal chemistry. nih.govmdpi.com Fluorine is the most electronegative element, and its incorporation can lead to changes in a molecule's acidity, basicity, hydrophobicity, and conformation. nih.gov These modifications can, in turn, influence the biological activity and pharmacokinetic properties of peptides and proteins.

One of the key advantages of using fluorinated amino acids is the potential to enhance the metabolic stability of peptides. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage, which can increase the in vivo half-life of peptide-based drugs. nih.gov Furthermore, the introduction of fluorine can modulate the binding affinity of a peptide to its target receptor. The electron-withdrawing nature of fluorine can alter the electronic environment of the aromatic ring, potentially leading to more favorable interactions. mdpi.com

Fluorinated amino acids are also powerful tools for structural biology and in vivo imaging. The fluorine-19 isotope (¹⁹F) is a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of peptide and protein structure and dynamics. Additionally, the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) can be incorporated into amino acids for use in positron emission tomography (PET), a non-invasive imaging technique used in diagnostics and drug development. nih.gov

| ¹⁸F PET Imaging | The radioisotope ¹⁸F can be incorporated for PET imaging. | Non-invasive in vivo imaging for diagnostics and pharmacokinetic studies. |

Homophenylalanine is an unnatural amino acid that contains an additional methylene group in its side chain compared to phenylalanine. This extension provides a subtle yet significant modification to the structure of peptides into which it is incorporated. The longer side chain of homophenylalanine can influence the peptide's conformation, receptor binding, and pharmacokinetic profile. nbinno.comchemimpex.com

The use of homophenylalanine and its derivatives allows researchers to explore a larger chemical space in the design of peptide-based therapeutics. By altering the length and flexibility of the side chain, it is possible to fine-tune the biological activity of a peptide. For instance, the increased hydrophobicity of the homophenylalanine side chain can impact how a peptide interacts with cell membranes or hydrophobic pockets of a receptor. nih.gov

In the context of peptide synthesis, homophenylalanine is typically used as an Fmoc-protected derivative, such as Fmoc-L-homophenylalanine. nbinno.com The Fmoc group is a base-labile protecting group for the α-amino functionality of the amino acid. Its use is central to the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy. nih.gov The mild conditions required for Fmoc group removal make it compatible with a wide range of other protecting groups that may be present on the side chains of other amino acids in the peptide sequence. nih.gov

While specific research applications of this compound are not yet widely documented in peer-reviewed literature, its potential as a valuable research tool can be inferred from the properties of its constituent parts. The combination of the 2,5-difluoro substitution pattern on the aromatic ring and the homophenylalanine backbone suggests several avenues for its application in advanced chemical research. A review of synthetic methods for fluorinated phenylalanines includes a scheme for the synthesis of the related precursor, 2,5-difluoro-L-phenylalanine, highlighting the accessibility of this substitution pattern for incorporation into amino acid scaffolds. nih.gov

The presence of two fluorine atoms on the phenyl ring is expected to significantly alter the electronic properties and lipophilicity of the amino acid side chain. This difluorination could lead to unique interactions with biological targets, potentially enhancing binding affinity or selectivity. Furthermore, the 2,5-difluoro substitution pattern provides a distinct ¹⁹F NMR signature that could be exploited for conformational studies of peptides in different environments.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1260616-15-6 |

| Molecular Formula | C₂₅H₂₁F₂NO₄ |

| Molecular Weight | 437.44 g/mol |

| Appearance | White to off-white powder |

| Chirality | L-enantiomer |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOCQWVOWRXWCO-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC(=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc 2,5 Difluoro L Homophenylalanine and Its Analogues

Stereoselective Synthesis Approaches for Fluorinated Homophenylalanines

Achieving the desired stereochemistry is paramount in the synthesis of chiral amino acids. For L-homophenylalanine derivatives, this means controlling the configuration at the α-carbon. Several strategies have been developed to ensure high enantiomeric purity, which are broadly categorized into chiral auxiliary-mediated methods, catalytic asymmetric reactions, and derivatization from pre-existing chiral fluorinated molecules. mdpi.com

Chiral auxiliary-mediated synthesis is a robust and widely used method for producing optically pure α-amino acids. biosynth.com The Schöllkopf method, established in 1981, is a prime example of this approach. wikipedia.org

The core of the Schöllkopf synthesis involves the diastereoselective alkylation of a masked glycine (B1666218) equivalent. biosynth.com The process begins with the cyclization of a chiral amino acid, typically L-valine, with glycine to form a cyclic dipeptide (a 2,5-diketopiperazine). This is then converted to its bis-lactim ether using an O-methylation agent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt). biosynth.comwikipedia.org The resulting chiral auxiliary, (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine when using L-valine, creates a rigid chiral environment. biosynth.com

Deprotonation of the prochiral carbon of the glycine unit with a strong base, such as n-butyllithium (n-BuLi), generates a planar carbanion. The bulky isopropyl group from the valine auxiliary effectively shields one face of this anion. wikipedia.org Consequently, the subsequent alkylation with an electrophile, in this case, a 2,5-difluorobenzyl halide, proceeds with high diastereoselectivity, attacking from the less hindered face. biosynth.comwikipedia.org The final step involves acidic hydrolysis to cleave the auxiliary, yielding the desired (R)- or (L)-amino acid methyl ester (depending on the auxiliary's stereochemistry) with a typical enantiomeric excess of over 95%. wikipedia.org

Another powerful chiral auxiliary strategy employs a Ni(II) complex of a Schiff base formed from glycine and a chiral ligand. This method has been successfully used for the large-scale synthesis of fluorinated amino acids. mdpi.com The process involves the alkylation of the Ni(II) complex with a suitable electrophile. The rigid, planar structure of the metal complex provides excellent stereocontrol. After the alkylation step, the complex is disassembled to release the enantiomerically enriched amino acid and recover the chiral auxiliary for reuse. mdpi.com

Table 1: Key Features of Chiral Auxiliary-Mediated Syntheses

| Method | Chiral Auxiliary | Key Step | Stereocontrol Mechanism | Typical Purity |

|---|---|---|---|---|

| Schöllkopf Method | L-Valine derived bis-lactim ether | Diastereoselective alkylation | Steric hindrance from the auxiliary's isopropyl group | >95% ee wikipedia.org |

Asymmetric hydrogenation represents a highly efficient and atom-economical method for creating chiral centers. nih.gov In the context of amino acid synthesis, this typically involves the enantioselective hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition-metal catalyst. youtube.com For the synthesis of 2,5-difluoro-L-homophenylalanine, a suitable precursor would be an α,β-unsaturated derivative.

The catalysts for these reactions generally consist of a transition metal, such as rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand. youtube.comrsc.org Groundbreaking work in this field led to the development of ligands like DIPAMP and BINAP. youtube.com The success of the Monsanto L-DOPA process, which utilized a chiral rhodium-DIPAMP catalyst, demonstrated the industrial viability of this approach. youtube.com

The mechanism relies on the coordination of the olefin substrate to the chiral metal center, which then delivers hydrogen to one face of the double bond preferentially, guided by the stereochemistry of the ligand. This method can achieve exceptionally high enantiomeric excesses. youtube.com The asymmetric hydrogenation of aromatic compounds is also a related and powerful technique for generating chiral cyclic structures. rsc.org

Beyond hydrogenation, other catalytic methods include transition-metal-catalyzed cross-coupling reactions to build the amino acid side chain. rsc.orgnih.gov For instance, Suzuki or Negishi cross-coupling reactions can be used to attach the fluorinated aromatic ring to a suitable amino acid scaffold. nih.gov

An alternative to creating the fluorinated moiety during the synthesis is to begin with a commercially available or readily prepared fluorinated starting material. rsc.orgmdpi.com This approach simplifies the synthetic route by avoiding potentially harsh or non-selective fluorination steps late in the synthesis.

For Fmoc-2,5-difluoro-L-homophenylalanine, a logical starting material would be 2,5-difluorobenzyl bromide or a related electrophile. This fluorinated building block can then be used in one of the stereoselective methods described above. For example, it can serve as the alkylating agent in a Schöllkopf synthesis or in the alkylation of a glycine enolate equivalent stabilized by a chiral nickel complex. mdpi.comwikipedia.org This strategy leverages the availability of diverse fluorinated building blocks to access a wide range of fluorinated amino acids. rsc.org

Fmoc Protection Strategies in the Synthesis of Fluorinated Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS). wikipedia.org Its primary role is to protect the α-amino group of an amino acid during peptide bond formation. The key advantage of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in DMF, while remaining stable under the acidic conditions used to cleave many side-chain protecting groups and the peptide from the resin. wikipedia.orgtotal-synthesis.com This orthogonality is crucial for complex syntheses. total-synthesis.com

The introduction of the Fmoc group onto the amino acid is generally straightforward. Common reagents for this transformation include:

9-fluorenylmethyl chloroformate (Fmoc-Cl): This is a highly reactive reagent used under Schotten-Baumann conditions (e.g., sodium bicarbonate in a water/dioxane mixture). total-synthesis.com

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): This reagent is more stable than Fmoc-Cl and is widely used due to its ease of handling and fewer side reactions. wikipedia.org

The protection of fluorinated amino acids follows these standard procedures. Once the chiral 2,5-difluoro-L-homophenylalanine is synthesized, it is reacted with Fmoc-OSu or Fmoc-Cl to yield the final Fmoc-protected building block, ready for use in peptide synthesis. mdpi.com In some synthetic schemes, the amino acid is generated and then converted in situ to its N-Fmoc derivative. mdpi.com

Advanced strategies for Fmoc protection have also been developed, such as using a temporary copper(II) complex to shield other reactive functional groups (like a secondary amine or carboxylic acid) within the molecule while the Fmoc group is selectively installed on the desired α-amino group. nih.gov

Table 2: Common Reagents for Fmoc Protection

| Reagent | Abbreviation | Common Conditions | Notes |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Aq. NaHCO₃ / Dioxane | Highly reactive, sensitive to moisture. total-synthesis.com |

| 9-fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | Aq. NaHCO₃ / Dioxane | More stable, easier to handle, commonly used. wikipedia.org |

Advanced Synthetic Routes for Homophenylalanine Analogues

The demand for novel peptide-based therapeutics has driven the development of advanced synthetic methods for amino acid analogues. nih.gov These methods often aim to improve efficiency, scalability, and access to a wider range of chemical diversity.

One such advanced approach is flow synthesis . A continuous, protecting-group-free process has been developed for producing racemic fluorinated α-amino acids from fluorinated amines. chemistryviews.org This method involves a photooxidative cyanation of the amine to an α-amino nitrile, followed by an acid-mediated hydrolysis to the amino acid. Flow chemistry offers significant advantages, including enhanced safety, easier scale-up, and the ability to perform reactions under conditions not easily accessible in batch processes. chemistryviews.org

Chemoenzymatic routes offer a green and highly selective alternative to purely chemical methods. These processes use enzymes, such as transaminases or hydantoinases, to perform key stereoselective transformations. nih.gov For example, a 2-oxo-phenylbutanoate derivative could be stereoselectively transaminated to produce L-homophenylalanine. While developed for the parent compound, these principles can be extended to fluorinated analogues. nih.gov

The synthesis of analogues with modifications beyond the aromatic ring, such as incorporating α,β-unsaturation (didehydro residues), also relies on specialized routes. nih.gov These methods often involve the ring-opening of azlactone intermediates to construct the peptide backbone, providing access to conformationally constrained analogues. nih.gov The fundamental synthetic strategies, such as the Schöllkopf method, are also inherently versatile, allowing for the synthesis of a vast array of non-natural amino acids by simply changing the alkylating agent. biosynth.com

Incorporation of Fmoc 2,5 Difluoro L Homophenylalanine into Peptidic and Protein Structures

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Fmoc-2,5-difluoro-L-homophenylalanine

The primary method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS), with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy being the most prevalent due to its use of milder reaction conditions compared to the traditional Boc/Benzyl approach. altabioscience.comnih.gov In this cyclical process, a peptide chain is built step-by-step while anchored to an insoluble resin support. altabioscience.com The Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, which is removed at each cycle to allow for the formation of a new peptide bond. altabioscience.comnih.gov The use of this compound as a building block in this process allows for its precise placement within a peptide sequence.

Coupling Reagents and Conditions for Fluorinated Amino Acids in SPPS

The crucial step in SPPS is the formation of the amide bond, which is facilitated by a coupling reagent. The choice of reagent is critical, especially when incorporating sterically hindered or electronically modified amino acids like 2,5-difluoro-L-homophenylalanine. The fluorine atoms on the phenyl ring can influence the reactivity of the carboxyl group, and the extended homophenylalanine side chain presents steric challenges. gyrosproteintechnologies.comcem.com

Modern SPPS relies on highly efficient coupling reagents to ensure rapid and complete reactions. These are typically aminium/uronium or phosphonium (B103445) salts of non-nucleophilic anions. chempep.comsigmaaldrich.com The most effective reagents generate highly reactive esters, such as those derived from HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure (ethyl cyano(hydroxyimino)acetate), which accelerate the coupling reaction and suppress side reactions like racemization. chempep.comsigmaaldrich.comacs.org

For challenging couplings, including those involving hindered amino acids, reagents like HATU, HCTU, and COMU are often employed. gyrosproteintechnologies.comamericanlaboratory.com Studies comparing various activators have shown that while many produce similar results for standard sequences, more reactive reagents like COMU and HATU often provide higher purity products, particularly with shorter reaction times or for more difficult sequences. luxembourg-bio.compeptide.com The use of carbodiimides like DIC in combination with an additive such as Oxyma Pure is also a robust and cost-effective strategy. nih.govbachem.com

| Coupling Reagent | Class | Leaving Group/Additive | Key Characteristics |

| HATU | Aminium/Uronium Salt | HOAt | Highly efficient and fast-reacting; less epimerization. Often preferred for rapid protocols and difficult couplings. sigmaaldrich.compeptide.com |

| HCTU | Aminium/Uronium Salt | 6-Cl-HOBt | Highly efficient, comparable to HATU but often more cost-effective. americanlaboratory.com Less prone to discoloration during synthesis. peptide.com |

| COMU | Aminium/Uronium Salt | Oxyma Pure | Very efficient and safe alternative to benzotriazole-based reagents; exists in a highly reactive uronium form. acs.orgpeptide.com |

| PyBOP | Phosphonium Salt | HOBt | Well-suited for cyclization and minimizing racemization, but may require longer coupling times for hindered residues. bachem.com |

| DIC/Oxyma Pure | Carbodiimide/Additive | Oxyma Pure | A strong, non-explosive additive combination that minimizes racemization and improves coupling efficiency. nih.govacs.org |

This table summarizes common coupling reagents used in Fmoc-SPPS, particularly relevant for incorporating modified amino acids.

Challenges and Optimization in SPPS with Difluorinated Homophenylalanines

The incorporation of this compound presents specific challenges that require careful optimization of the SPPS protocol.

Steric Hindrance: The bulky, difluorinated aromatic side chain can physically obstruct the approach of the incoming activated amino acid to the deprotected N-terminus of the growing peptide chain. This can lead to incomplete or slow coupling reactions. gyrosproteintechnologies.comcem.com Optimization strategies include using more potent coupling reagents like HATU or COMU, increasing the coupling time, performing a "double coupling" where the reaction is repeated, or increasing the reaction temperature. gyrosproteintechnologies.comgyrosproteintechnologies.com Microwave-assisted SPPS is particularly effective at driving difficult couplings to completion. cem.com

Peptide Aggregation: Peptides containing hydrophobic residues like homophenylalanine are prone to forming secondary structures (e.g., β-sheets) on the resin, which can cause the peptide chains to aggregate. nih.gov This aggregation can block reactive sites, leading to truncated or deletion sequences. The introduction of fluorine can further increase hydrophobicity, potentially exacerbating this issue. Optimization can involve switching to more polar solvents like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF), using specialized resins, or incorporating backbone-protecting groups that disrupt secondary structure formation. nih.gov

Racemization: Although urethane (B1682113) protecting groups like Fmoc generally suppress racemization, the risk is elevated for certain amino acids, particularly during the activation step. nih.govbachem.com The electronic effects of the fluorine atoms could potentially influence the susceptibility of the α-carbon to epimerization. Using additives like HOAt or Oxyma Pure and avoiding excessive use of base can minimize this side reaction. chempep.combachem.com

Genetic Encoding and Site-Specific Incorporation into Proteins

Genetic code expansion technology allows for the site-specific incorporation of non-canonical amino acids (ncAAs), including fluorinated derivatives, directly into proteins during ribosomal translation. nih.govnih.gov This powerful technique relies on the introduction of an "orthogonal translation system" (OTS) into a host organism (like E. coli or mammalian cells). nih.govmelnikovlab.com An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which function independently of the host's endogenous translational machinery. melnikovlab.comnih.gov

Amber Suppression Techniques for Non-Canonical Amino Acid Incorporation

The most common method for site-specific incorporation of ncAAs is through nonsense suppression, specifically amber suppression. nih.govnih.gov In this process, a stop codon—typically the amber codon (UAG), which is the least frequent stop codon in many organisms—is repurposed to encode the ncAA. nih.gov

The process involves several key components:

A gene of interest is mutated to replace the codon at the desired incorporation site with a UAG codon.

A plasmid containing the genes for the orthogonal aaRS/tRNA pair is introduced into the host cell.

The orthogonal tRNA has an anticodon (CUA) that recognizes the UAG codon on the messenger RNA (mRNA). nih.gov

The engineered orthogonal aaRS specifically charges this tRNA with the desired ncAA (e.g., 2,5-difluoro-L-homophenylalanine), which is supplied in the cell culture medium.

During translation, when the ribosome encounters the UAG codon, the charged orthogonal tRNA binds to it, leading to the incorporation of the ncAA into the growing polypeptide chain instead of terminating translation. nih.gov

The efficiency of this process can be influenced by the sequence context surrounding the UAG codon, and tools have been developed to predict optimal incorporation sites. nih.govethz.ch

Modulation of Biomolecular Structure and Conformation by Fmoc 2,5 Difluoro L Homophenylalanine

Influence of Fluorine Substitution on Peptide Backbone and Side-Chain Conformations

The high electronegativity of fluorine induces significant stereoelectronic effects that can alter the conformation of the peptide backbone. These effects arise from the interaction between the carbon-fluorine (C-F) bond and adjacent molecular orbitals. For instance, an electron-withdrawing substituent, such as fluorine, can influence the pucker of a proline ring, which in turn affects the cis/trans isomerization of the prolyl peptide bond. nih.govwisc.edu An electron-withdrawing group at the 4R position of proline favors a trans peptide bond by enhancing the n→π* interaction, while a substituent at the 4S position disfavors this interaction, favoring the cis conformation. nih.gov

Table 1: Influence of Fluorine Substitution on Peptide Dihedral Angles

| Fluorinated Amino Acid Derivative | Observed Conformational Effect | Reference |

| α-fluoroamides | Favors antiperiplanar F-C-C(O)-N(H) conformation | |

| N-β-fluoroethylamides | Favors gauche C-F and C-N(CO) bond conformation | |

| (2S,4R)-4-fluoroproline | Stabilizes Type II β-turns | acs.org |

| (2S,4S)-4-fluoroproline | Destabilizes Type II β-turns | acs.org |

This table is generated based on available data for fluorinated amino acids and may not be specific to Fmoc-2,5-difluoro-L-homophenylalanine.

The conformational preferences induced by fluorine substitution can propagate to influence the formation of secondary structures like α-helices and β-sheets. nih.gov The substitution of hydrocarbon amino acids with highly fluorinated counterparts can enhance protein stability, a phenomenon known as the "fluoro-stabilization effect". acs.org However, the impact on specific secondary structures is nuanced.

Studies on various fluoro-amino acids have shown that they generally have a lower helix propensity compared to their non-fluorinated analogues. acs.org For example, the substitution of leucine (B10760876) with hexafluoroleucine was found to decrease helix propensity significantly. nih.gov This is attributed to factors such as the partial burial of the highly hydrophobic fluorocarbon side chains in the unfolded state and the shielding of helix hydrogen bonds in the folded state. acs.org

Conversely, some research suggests that fluoro-amino acids may be more suitable for stabilizing β-sheets due to their conformational preferences. acs.org The increased hydrophobicity and altered polarity resulting from fluorination can promote the formation of β-sheet structures, particularly as the degree of fluorination increases. rsc.org The ability of fluorinated side chains to influence peptide secondary structure is not limited to helices and sheets; they can also promote the formation of hairpin turns. nih.gov

Alterations in Protein Folding and Stability Induced by Fluorinated Homophenylalanine

The incorporation of fluorinated amino acids can lead to profound modifications in protein folding and stability, often enhancing thermal and chemical resilience. The increased hydrophobicity of fluorinated side chains is a key driver of this stabilization. nih.gov This "fluorous stabilization effect" compels the fluorinated moieties to associate with each other, influencing the protein's self-assembly and thermodynamic stability. nih.gov

However, the stabilizing effect is highly dependent on the context of the substitution. The position of the fluorinated residue within the protein's structure is critical. nih.gov Efficient packing of the fluorinated side chain within the hydrophobic core is a more significant contributor to enhanced stability than fluorocarbon-fluorocarbon interactions alone. nih.gov For instance, creating an alternating packing arrangement of fluorinated and non-fluorinated hydrophobic residues can lead to very stably folded proteins. nih.gov

Fluorination can also accelerate the folding process. In collagen, for example, the inductive pull of a fluorine substituent can lower the energy barrier for cis/trans isomerization of peptide bonds, facilitating the attainment of the required all-trans conformation for triple-helix assembly. nih.gov This demonstrates that stereoelectronic effects can be rationally employed to enhance the stability of proteins. wisc.edu

Table 2: Impact of Fluorinated Amino Acid Substitution on Protein Stability

| Fluorinated Amino Acid | Protein System | Observed Effect on Stability (ΔΔG°fold) | Reference |

| L-5,5,5,5',5',5'-hexafluoroleucine (hFLeu) | Four-α-helix bundle protein (α4) | -0.09 to -0.8 kcal mol⁻¹ per residue | nih.gov |

| (2S,4R)-4-fluoroproline | Collagen-mimetic peptide | Increased thermal stability | wisc.edu |

| (2S,4S)-4-fluoroproline | Collagen-mimetic peptide | Decreased thermal stability | wisc.edu |

| Pentafluorophenylalanine (Pff) | Monomeric alanine-based peptides | Lower helix propensity than Phenylalanine | acs.org |

This table is generated based on available data for various fluorinated amino acids as direct data for this compound was not available.

Analysis of Aromatic-Fluorine Interactions within Biomolecules

The difluorinated aromatic ring of 2,5-difluoro-L-homophenylalanine can participate in a range of non-covalent interactions that are distinct from its non-fluorinated counterpart. Selective aromatic fluorination can increase a molecule's affinity for a macromolecular target through these interactions. nih.gov

One of the key differences lies in the electrostatic potential of the aromatic ring. The electron-withdrawing fluorine atoms alter the quadrupole moment of the phenyl ring, creating a "π-hole" of positive electrostatic potential above the center of the ring. nih.gov This allows for favorable interactions with electron-rich groups, such as the lone pairs of a carbonyl oxygen, in what is termed a lone pair···π-hole interaction. nih.gov This is a reversal of the typical interaction where an unsubstituted aromatic ring acts as a Lewis base. nih.gov

Fluorine atoms can also participate in weak hydrogen bonds with C-H groups (C-H···F) and can engage in stabilizing interactions with other aromatic systems. rsc.org The nature of these aromatic-aromatic interactions is altered by fluorination. While phenyl-phenyl interactions often result in edge-to-face contacts, interactions involving pentafluorophenyl groups tend to adopt stacked, nearly parallel orientations, driven by electrostatic interactions between the π systems. rsc.org The cumulative effect of these modest C-F···X and fluorinated aromatic interactions can contribute significantly to binding affinity, typically in the range of 0.1–1.3 kcal/mol. nih.gov

Applications of Fmoc 2,5 Difluoro L Homophenylalanine in Chemical Biology and Molecular Research

Design and Synthesis of Peptidomimetics with Enhanced Biological Profiles

The use of Fmoc-2,5-difluoro-L-homophenylalanine is a key strategy in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved characteristics. The introduction of this unnatural amino acid can lead to peptides with greater stability, better binding capabilities, and tailored biological activities. beilstein-journals.orgnih.gov The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for its use in solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential addition of amino acids to build a desired peptide sequence. nbinno.comnih.gov

Furthermore, the two fluorine atoms on the phenyl ring introduce significant electronic and hydrophobic changes. Fluorine's high electronegativity can alter the electrostatic and hydrogen-bonding potential of the aromatic ring, while the C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein backbone. These modifications can increase both the affinity (strength) and selectivity (specificity) of the peptide for its target. beilstein-journals.org Research on dynorphin (B1627789) A analogues has shown that modifications to the peptide backbone can significantly impact binding affinity at opioid receptors. nih.gov For instance, altering the "message" segment of the peptide was found to decrease binding, whereas changes in the "address" segment did not, demonstrating the high degree of precision that can be achieved by incorporating modified amino acids. nih.gov

By leveraging the ability to modulate binding affinity and selectivity, researchers can engineer biologically active peptides for specific purposes. The incorporation of this compound can enhance a peptide's resistance to degradation by metabolic enzymes, a common challenge in the development of peptide-based therapeutics. nih.gov This increased stability prolongs the peptide's active lifespan in a biological system.

The goal of this engineering is to create peptides with improved therapeutic profiles. While direct examples for this specific compound are emerging, the strategy is well-established for related analogues. For instance, modified homophenylalanine derivatives have been investigated for their potential to inhibit viral replication and modulate cytokine production. biosynth.comchemimpex.com The synthesis of peptides with these building blocks allows for the exploration of new chemical space in the pursuit of novel drugs for oncology, immunology, and metabolic disorders. chemimpex.comchemimpex.com

Table 1: Research Findings on Peptidomimetic Design

| Feature of this compound | Impact on Peptide Properties | Research Application | Source(s) |

|---|---|---|---|

| Homophenylalanine Backbone | Alters peptide conformation and spatial presentation of the side chain. | Influences receptor binding and pharmacokinetic properties. | nbinno.com |

| Difluorinated Phenyl Ring | Modifies hydrophobicity and electronic interactions (e.g., multipolar C-F···C=O). | Enhances binding affinity and selectivity for target proteins. | beilstein-journals.org |

| Increased Enzymatic Stability | Reduced susceptibility to cleavage by proteases. | Prolongs the biological half-life of therapeutic peptides. | nih.gov |

| Fmoc Protecting Group | Enables use in standard solid-phase peptide synthesis (SPPS). | Facilitates the creation of complex, custom peptide sequences. | nbinno.comnih.gov |

Elucidation of Enzyme-Substrate Interactions and Inhibition Mechanisms

Understanding how enzymes function and how they can be controlled is a central goal of biochemistry and medicinal chemistry. This compound serves as a valuable tool in these investigations, acting as both a probe to study enzyme mechanisms and a building block for potent enzyme inhibitors. beilstein-journals.orgnih.gov

Incorporating 2,5-difluoro-L-homophenylalanine into a peptide that is a known substrate for an enzyme allows researchers to probe the environment of the enzyme's active site. nih.gov When the peptide binds, the fluorine atoms on the phenyl ring are positioned within this critical region. As the fluorine nucleus is highly sensitive to its local electronic environment, any interactions with the amino acid residues of the enzyme will cause a detectable change in its spectroscopic signal, particularly in ¹⁹F NMR studies. nih.govnih.gov This provides high-resolution information about the binding event and the specific conformational changes that occur within the enzyme upon substrate recognition.

The same structural features that make this compound a good probe also make it an effective component for designing enzyme inhibitors. beilstein-journals.org An inhibitor based on a peptide containing 2,5-difluoro-L-homophenylalanine can be designed to bind tightly to an enzyme's active site, mimicking the natural substrate. However, the altered electronic properties and steric bulk introduced by the difluorinated homophenylalanine residue can prevent the enzyme from completing its catalytic cycle. This effectively blocks the enzyme's function. This strategy is a common approach in drug development to inhibit enzymes that are overactive in a disease state. Furthermore, the principles of overcoming product inhibition seen in enzymatic synthesis can be applied in reverse to design more effective inhibitors. nih.gov

Utilization as Spectroscopic Probes in Biomolecular Studies (e.g., ¹⁹F NMR)

Perhaps one of the most powerful applications of this compound is its use as a spectroscopic probe, specifically for fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR). nih.govnih.gov ¹⁹F NMR offers several distinct advantages for studying biomolecules: the ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio for strong signals, and a chemical shift range that is vastly wider than that of protons (¹H). nih.gov Crucially, since fluorine is absent from naturally occurring biomolecules, there is no background signal, making any introduced ¹⁹F label a clean and specific reporter. nih.gov

When this compound is incorporated into a peptide, the two fluorine atoms at the 2- and 5-positions of the phenyl ring are chemically non-equivalent, meaning they will produce distinct signals in an NMR spectrum. The precise chemical shift of each fluorine is exquisitely sensitive to its immediate surroundings. nih.gov Therefore, when the peptide binds to a target protein or enters a different molecular environment, the resulting changes in the ¹⁹F chemical shifts provide detailed information about:

Binding Events: A significant shift in the signal confirms that the peptide has bound to its target. nih.gov

Conformational Changes: Subtle changes in the protein's structure upon binding or during its function can be detected by monitoring the fluorine signals. nih.govnih.gov

Proximity to Other Groups: The proximity to aromatic residues within the protein can cause large changes in the ¹⁹F chemical shift, allowing for structural mapping.

This makes ¹⁹F NMR with site-specifically incorporated labels like 2,5-difluoro-L-homophenylalanine an invaluable technique for studying protein-ligand interactions, protein folding, and enzyme mechanisms in a way that is often inaccessible to other methods. nih.govnih.gov

Probing Protein Structure and Dynamics

The introduction of fluorinated amino acids like 2,5-difluoro-L-homophenylalanine into a protein's structure can provide valuable insights into its conformation and dynamics. The fluorine nucleus (¹⁹F) is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, spin-1/2 nucleus, and high gyromagnetic ratio, resulting in a strong NMR signal. ucla.edu Furthermore, the ¹⁹F chemical shift is highly sensitive to the local chemical environment, making it an exquisite reporter of subtle conformational changes within a protein. ucla.edu

While specific studies detailing the use of this compound for this purpose are not abundant in publicly available literature, the principles are well-established with similar fluorinated amino acids. For instance, the incorporation of fluorinated phenylalanine derivatives into proteins allows researchers to monitor protein folding, identify ligand binding sites, and characterize dynamic regions of a protein. nih.gov The two fluorine atoms in 2,5-difluoro-L-homophenylalanine would provide distinct NMR signals that could be used to report on the local environment at the site of incorporation. The extended homophenylalanine backbone may also influence local secondary structure, providing a means to study the impact of backbone modifications on protein folding and stability.

Table 1: Properties of ¹⁹F for NMR Spectroscopy

| Property | Value/Description | Significance in Protein Studies |

|---|---|---|

| Natural Abundance | 100% | No isotopic enrichment required, leading to a strong signal. ucla.edu |

| Spin | 1/2 | Results in sharp NMR signals and simpler spectra. |

| Gyromagnetic Ratio | 40.05 MHz/T (second highest after ¹H) | High sensitivity for detection. ucla.edu |

| Chemical Shift Range | >400 ppm | High sensitivity to the local electronic environment, allowing for the detection of subtle structural changes. ucla.edu |

Investigating Protein-Protein and Protein-Ligand Interactions

Understanding the intricate network of interactions between proteins and between proteins and their ligands is fundamental to deciphering cellular function. nih.gov The incorporation of unnatural amino acids with unique properties can be a powerful strategy to dissect these interactions. nih.gov this compound can be utilized in peptide synthesis to create probes for studying these molecular recognition events.

The fluorine atoms on the phenyl ring of 2,5-difluoro-L-homophenylalanine can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can influence binding affinities and specificities at protein-protein or protein-ligand interfaces. By systematically replacing native amino acids with this fluorinated analog in a peptide or protein of interest, researchers can map out critical interaction "hotspots." Changes in binding affinity upon substitution can reveal the importance of specific residues and their chemical properties in the interaction.

Furthermore, the ¹⁹F NMR signal of the incorporated 2,5-difluoro-L-homophenylalanine can serve as a sensitive reporter for binding events. Upon interaction with a binding partner, the local chemical environment of the fluorine atoms is likely to change, resulting in a shift in the ¹⁹F NMR spectrum. This allows for the quantitative determination of binding affinities and kinetics without the need for other labels. nih.gov

Investigating Cellular Processes and Pathways

The ability to introduce specifically modified amino acids into proteins within a cellular context opens up avenues to study a wide range of cellular processes.

Studies on Metabolic Pathways and Biosynthesis

Metabolic labeling of proteins with amino acid analogs provides a powerful method to study protein synthesis, turnover, and localization in living cells. nih.govliverpool.ac.uk While specific studies on the metabolic incorporation of 2,5-difluoro-L-homophenylalanine are not widely documented, the general methodology involves introducing the unnatural amino acid to cell culture media. If the cellular machinery for protein synthesis can recognize and utilize the analog, it will be incorporated into newly synthesized proteins.

The fluorine atoms serve as a unique bioorthogonal tag. Since fluorine is virtually absent from biological systems, its presence provides a clear signal for the detection and analysis of the labeled proteins. ucla.edu This allows researchers to track the fate of newly synthesized proteins, measure rates of protein synthesis and degradation under different physiological conditions, and identify proteins that are actively being produced in response to specific stimuli. The distinct mass of the difluorinated homophenylalanine would also allow for identification of labeled peptides by mass spectrometry.

Understanding Analog Incorporation into Cell Proteins

The successful incorporation of an amino acid analog into cellular proteins depends on the ability of the cell's translational machinery, particularly the aminoacyl-tRNA synthetases (aaRSs), to recognize and charge the analog to a corresponding tRNA. nih.gov Studies with other fluorinated phenylalanines have demonstrated that some analogs can be incorporated into proteins in both bacterial and mammalian cells. For example, research has shown the successful site-specific incorporation of 2,5-difluorophenylalanine into proteins in HEK 293T cells using an engineered pyrrolysyl-tRNA synthetase/tRNA pair. nih.gov

Investigating the incorporation efficiency and fidelity of 2,5-difluoro-L-homophenylalanine would provide valuable information about the substrate specificity of the protein synthesis machinery. Such studies would typically involve:

Cell Viability Assays: To determine if the analog is toxic to the cells.

Mass Spectrometry-based Proteomics: To confirm the incorporation of the analog into the proteome and to identify the specific proteins that are labeled.

Reporter Gene Assays: Using a reporter protein (e.g., green fluorescent protein) with a codon that can be suppressed by the unnatural amino acid to quantify the efficiency of incorporation.

Understanding the rules governing the incorporation of unnatural amino acids is crucial for the development of new tools for chemical biology and for the engineering of proteins with novel functions.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Phenylalanine | Phe |

| Fluorenylmethoxycarbonyl | Fmoc |

| 2,5-difluoro-L-homophenylalanine | |

| 2,5-difluorophenylalanine |

Computational and Spectroscopic Characterization of Fmoc 2,5 Difluoro L Homophenylalanine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity and elucidating the detailed structural features of Fmoc-2,5-difluoro-L-homophenylalanine and its peptide derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated amino acids in solution. By analyzing ¹H, ¹³C, and ¹⁹F nuclei, researchers can piece together a comprehensive picture of the molecular structure and its environment.

¹H NMR: Proton NMR spectra provide information on the hydrogen atoms within the molecule. For this compound, characteristic signals would correspond to the protons of the fluorenyl group (typically in the 7.3-7.9 ppm range), the alpha-proton of the amino acid backbone, the beta- and gamma-protons of the homophenylalanine side chain, and the protons on the difluorinated aromatic ring. ntu.ac.ukchemicalbook.com The coupling patterns between these protons reveal their connectivity and spatial relationships.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data for the carbon skeleton. Distinct signals are expected for the carbonyl carbons of the Fmoc protecting group and the carboxylic acid, the carbons of the fluorenyl moiety, the aliphatic carbons of the homophenylalanine backbone and side chain, and the carbons of the difluorophenyl ring. chemicalbook.com The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms due to their strong electron-withdrawing nature.

¹⁹F NMR: As the ¹⁹F nucleus has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and powerful tool for studying fluorinated compounds. nih.gov It offers a wide chemical shift range and the absence of background signals in biological systems, making it an exceptional probe. nih.govnih.gov The chemical shift of the fluorine atoms in 2,5-difluoro-L-homophenylalanine is exquisitely sensitive to the local electronic environment, providing detailed information on protein folding, conformational changes, and intermolecular interactions. nih.govnih.gov

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Fmoc Aromatic Protons | ¹H | 7.30 - 7.90 | Complex multiplet patterns characteristic of the fluorenyl group. chemicalbook.com |

| Phenyl Ring Protons | ¹H | 6.80 - 7.20 | Signals will show complex splitting due to H-H and H-F coupling. chemicalbook.com |

| Fmoc Aliphatic Protons | ¹H | ~4.20 | Signals corresponding to the CH and CH₂ groups of the fluorenylmethoxycarbonyl moiety. ntu.ac.uk |

| Alpha-Proton (α-CH) | ¹H | ~4.00 - 4.50 | Chemical shift is dependent on the ionization state and solvent. chemicalbook.com |

| Side Chain Protons (β,γ-CH₂) | ¹H | ~2.00 - 3.00 | Aliphatic protons of the homophenylalanine side chain. |

| Fmoc Carbonyl (C=O) | ¹³C | ~156 | Carbonyl of the carbamate (B1207046) protecting group. chemicalbook.com |

| Carboxyl (C=O) | ¹³C | ~170 - 175 | Carboxylic acid carbon of the amino acid. chemicalbook.com |

| Aromatic Carbons (C-F) | ¹³C | ~155 - 160 (d, JCF) | Carbons directly bonded to fluorine will appear as doublets with large coupling constants. |

| Phenyl Ring Fluorines | ¹⁹F | -110 to -125 | The exact chemical shift is highly sensitive to the local environment and solvent. nih.gov |

This is an interactive table. Click on the headers to sort.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to probe the conformational states of peptides by identifying characteristic vibrational modes of the peptide backbone and side chains.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to the secondary structure of peptides. The amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) and amide II band (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) are diagnostic of conformations such as α-helices, β-sheets, and random coils. nih.gov For this compound, additional characteristic peaks would include the C=O stretch of the Fmoc group's carbamate, the O-H stretch of the carboxylic acid, and strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region. researchgate.net The nitro group in derivatives like N-Fmoc-4-nitro-L-phenylalanine can also serve as a distinct IR probe. peptide.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR and is particularly useful for analyzing aromatic side chains and disulfide bonds in aqueous solutions. koreascience.kr For peptides containing 2,5-difluoro-L-homophenylalanine, Raman spectra would highlight the vibrational modes of the difluorinated phenyl ring, offering insights into π-stacking interactions and the local environment of the side chain.

The process involves crystallizing the peptide, which can be a challenging step, and then diffracting X-rays through the crystal. nih.gov The resulting diffraction pattern is used to generate an electron density map, from which a detailed atomic model is built and refined. nih.gov Structural analysis of such peptides can reveal how the fluorinated residue influences the peptide's secondary structure and packing in the crystal lattice. The electron-dense fluorine atoms can aid in structure solution, and the analysis can illuminate non-covalent interactions, such as hydrogen bonds and halogen bonds, that stabilize the peptide's structure. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Fmoc 2,5 Difluoro L Homophenylalanine

Integration into Advanced Bioconjugation Strategies

Currently, there is no specific research literature detailing the integration of Fmoc-2,5-difluoro-L-homophenylalanine into advanced bioconjugation strategies. In principle, peptides containing 2,5-difluoro-L-homophenylalanine could be synthesized and then conjugated to other molecules such as proteins, polymers, or cytotoxic drugs. The fluorinated phenyl ring could potentially serve as a spectroscopic probe for ¹⁹F NMR studies to monitor the success of conjugation and the behavior of the conjugate in a biological environment. However, specific methodologies or published examples of its use in this context are not available.

Exploration in Novel Biomaterial Design

The use of this compound for the design of novel biomaterials is a theoretical possibility but remains undocumented in published research. The incorporation of fluorinated amino acids can significantly impact the self-assembly properties of short peptides, which are often used to form hydrogels and other biomaterials. The unique electronic and hydrophobic properties of the difluorinated aromatic ring could direct new modes of intermolecular interactions, potentially leading to materials with unique structural and functional properties. These materials could be explored for applications in tissue engineering or controlled drug release, but no such studies have been specifically reported for this compound.

Development of Next-Generation Molecular Tools for Biological Research

The development of molecular tools based on this compound is another prospective yet currently unexplored research area. Peptides incorporating this amino acid could be designed as enzyme inhibitors or as probes for studying protein-protein interactions. The fluorine atoms can provide a means for biophysical characterization using ¹⁹F NMR, a technique that offers a clear observational window due to the absence of a natural fluorine background in most biological systems. While the potential exists, no specific molecular tools derived from this compound have been described in the scientific literature.

Q & A

Q. How should researchers resolve contradictions in solubility or reactivity data reported across studies?

- Methodological Answer: Systematically test the compound under controlled conditions (e.g., solvent polarity, pH, temperature) using standardized protocols. Cross-validate results with orthogonal techniques (e.g., NMR for solubility, kinetic studies for reactivity). Consult crystallographic data to assess packing effects influencing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.